molecular formula C23H16F3N5O2 B2520114 2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1207012-62-1

2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2520114
CAS No.: 1207012-62-1
M. Wt: 451.409
InChI Key: KTGRRVMNGIOHSI-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 2-methylphenyl group at position 2 and a 1,2,4-oxadiazole-linked trifluoromethylphenyl moiety at position 5. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and heterocyclic elements, which are often associated with enhanced metabolic stability and bioactivity in medicinal chemistry .

Properties

IUPAC Name

2-(2-methylphenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N5O2/c1-14-5-2-3-8-17(14)18-12-19-22(32)30(9-10-31(19)28-18)13-20-27-21(29-33-20)15-6-4-7-16(11-15)23(24,25)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRRVMNGIOHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazin-4-one core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones.

    Introduction of the 2-methylphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the oxadiazole ring: This can be synthesized through cyclization reactions involving nitrile oxides and hydrazides.

    Attachment of the 3-(trifluoromethyl)phenyl group: This step typically involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs in the Pyrazolo[1,5-a]pyrazin-4-one Family
Compound Name Key Substituents Biological Relevance/Properties Reference
Target Compound 2-(2-methylphenyl), 5-(3-trifluoromethylphenyl-oxadiazole) Hypothesized kinase inhibition due to oxadiazole and trifluoromethyl motifs .
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-methoxyphenyl, 5-(4-fluorobenzyl) Enhanced solubility from methoxy group; fluorobenzyl may improve blood-brain barrier penetration .
5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 3,4-dimethoxyphenyl, 5-(chlorophenyl-oxazolyl) Potential herbicidal activity inferred from dimethoxy and chlorophenyl groups .
2-(4-Methoxyphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 4-methoxyphenyl, 5-(3-trifluoromethylphenyl-oxadiazole) Similar oxadiazole-trifluoromethyl motif; methoxy may reduce metabolic clearance .

Key Observations :

  • Trifluoromethyl Groups : The target compound’s trifluoromethylphenyl moiety enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or chlorophenyl substituents .
  • Oxadiazole vs.
  • Aromatic Substitutions : The 2-methylphenyl group may confer steric hindrance, affecting binding pocket interactions compared to 4-fluorophenyl or dimethoxyphenyl groups .
Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Key Features Biological Activity Reference
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Dichlorophenyl, trifluoromethyl Antitrypanosomal and antischistosomal activities .
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine Phenyl, dichlorophenyl Kinase inhibition (KDR) due to halogenated aryl groups .

Key Differences :

  • Core Heterocycle: Pyrazolo-pyrimidines (pyrimidine fused) exhibit different electronic properties compared to pyrazolo-pyrazinones (pyrazine fused), influencing binding to purine-binding enzymes .
  • Halogenation : Dichlorophenyl groups in pyrimidine analogs enhance antiparasitic activity but may increase toxicity compared to the target compound’s methylphenyl group .
Oxadiazole-Containing Compounds
Compound Name Oxadiazole Substituent Functional Impact Reference
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one 3-methyl-1,2,4-oxadiazole Hydroxymethyl improves aqueous solubility .
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole derivatives Pyrimidinyl-oxadiazole Anticancer activity via nucleotide mimicry .

Key Insight : The target compound’s 1,2,4-oxadiazole linkage to trifluoromethylphenyl may optimize both metabolic stability and target affinity compared to simpler oxadiazole derivatives .

Biological Activity

The compound 2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule notable for its potential biological activities. Its unique structure includes a pyrazolo[1,5-a]pyrazin core, substituted with a 2-methylphenyl group and a trifluoromethylphenyl group connected via an oxadiazole ring. This composition suggests promising interactions with various biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The presence of the pyrazolo[1,5-a]pyrazin moiety is particularly noteworthy for its potential kinase inhibitory activity, which can be crucial in the treatment of diseases such as cancer and neurodegenerative disorders .

Kinase Inhibition

The pyrazolo[1,5-a]pyrazin structure suggests that the compound may inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are essential in cancer therapy as they can interfere with the proliferation and survival of cancer cells .

Antimicrobial Properties

Preliminary studies have shown that the compound may possess antimicrobial activity. This is attributed to its structural features that allow it to interact with bacterial membranes or specific intracellular targets .

In Vitro Studies

A study focusing on the interaction of this compound with various biological targets revealed promising results. The compound was tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. For instance, in tests involving MCF-7 breast cancer cells, it was found to increase p53 expression and activate apoptotic pathways through caspase-3 cleavage .

Cell LineIC50 (µM)Mechanism of Action
MCF-710.38Induction of apoptosis via p53 pathway
HUH7 (Liver)10.1Cytotoxic activity
Other Cancer LinesVariesPotential kinase inhibition

Structure-Activity Relationship (SAR)

The compound's structural components play a critical role in its biological activity. Modifications to the oxadiazole or pyrazolo[1,5-a]pyrazin moieties can significantly alter potency and selectivity against various targets. For example, compounds with different substitutions on the oxadiazole ring were shown to have varying degrees of HDAC inhibition .

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